4,4'-{[5-(3-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)
Description
4,4’-{[5-(3-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that features a furan ring substituted with a nitrophenyl group and two pyrazole rings
Properties
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[5-(3-nitrophenyl)furan-2-yl]methyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-9-15(18(25)22-20-9)17(16-10(2)21-23-19(16)26)14-7-6-13(29-14)11-4-3-5-12(8-11)24(27)28/h3-8,17H,1-2H3,(H2,20,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQNDCMQRVZGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=C(NNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4’-{[5-(3-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-carboxaldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles.
Scientific Research Applications
4,4’-{[5-(3-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being investigated for its potential antibacterial and antifungal properties.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-{[5-(3-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the furan and pyrazole rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other furan and pyrazole derivatives, such as:
5-(4-Nitrophenyl)furfural: This compound also features a nitrophenyl group attached to a furan ring and has similar chemical properties.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: This compound contains both furan and pyrazole rings and is used in medicinal chemistry. The uniqueness of 4,4’-{[5-(3-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
